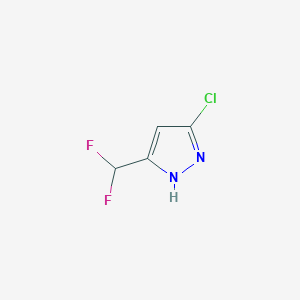

5-chloro-3-(difluoromethyl)-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Systems

Pyrazoles are a class of five-membered heterocyclic compounds that have garnered substantial attention in fields ranging from medicinal chemistry to materials science. numberanalytics.comnumberanalytics.com Their unique structure imparts a range of chemical properties that make them versatile building blocks for complex molecular architectures. numberanalytics.com

Structural Features and Aromaticity of the Pyrazole NucleusThe pyrazole ring is a five-membered heterocycle containing three carbon atoms and two adjacent nitrogen atoms.wikipedia.orgijraset.comThis arrangement includes an acidic, pyrrole-like nitrogen (which can donate a proton) and a basic, pyridine-like nitrogen (which can accept a proton), giving the N-unsubstituted ring amphoteric properties.nih.govnih.gov

The pyrazole nucleus is aromatic. ijraset.combeilstein-journals.org It adheres to Hückel's rule, possessing a planar, cyclic, conjugated system with 6 π-electrons. nih.govbeilstein-journals.org Four electrons come from the two double bonds, and the pyrrole-like nitrogen atom contributes its lone pair to the π-system, stabilizing the heterocyclic ring. nih.gov This aromatic character means pyrazole is relatively resistant to oxidation and reduction but readily participates in electrophilic substitution reactions. globalresearchonline.net

| Property | Description | Reference |

|---|---|---|

| Molecular Formula | C₃H₄N₂ | wikipedia.org |

| Ring Structure | 5-membered ring with two adjacent nitrogen atoms (1,2-diazole) | wikipedia.orgijraset.com |

| Aromaticity | Aromatic, follows Hückel's rule (6 π-electrons) | nih.govbeilstein-journals.org |

| Nitrogen Atom Types | One sp²-hybridized pyridine-like nitrogen and one pyrrole-like nitrogen | nih.gov |

| Chemical Character | Amphoteric (acts as both a weak acid and a weak base) | nih.govnih.gov |

Importance of Halogenated and Fluorinated Pyrazoles in Contemporary Chemical Research

The introduction of halogen atoms, particularly fluorine and chlorine, onto the pyrazole scaffold is a common and powerful strategy in modern chemical synthesis and drug discovery. These substitutions can profoundly modulate the molecule's physicochemical properties.

Role of Halogenation in Modulating Molecular Properties and ReactivityHalogenation is a fundamental transformation in organic chemistry that can significantly alter a molecule's electronic profile, lipophilicity, and metabolic stability.researchgate.netnih.govIn the pyrazole ring, the positions adjacent to the nitrogen atoms (C3 and C5) are electron-deficient, while the C4 position is electron-rich. Consequently, electrophilic substitution reactions, such as halogenation, typically occur at the C4 position.nih.govresearchgate.net

The introduction of a chlorine atom, as seen in 5-chloro-3-(difluoromethyl)-1H-pyrazole, serves as an important synthetic handle and modifies the molecule's properties. The electronegative chlorine atom influences the electron distribution within the pyrazole ring, affecting its reactivity and the pKa of the ring nitrogens. Halogenated pyrazoles are often key intermediates in the synthesis of more complex molecules, where the halogen can be replaced or used to direct further reactions. nih.govmdpi.com

Significance of Difluoromethyl (CF2H) Group Introduction in Bioactive CompoundsThe incorporation of fluorine-containing groups is a prevalent strategy in the design of bioactive compounds.nih.govThe difluoromethyl (CF₂H) group, in particular, has gained significant attention due to its unique electronic properties and its ability to act as a bioisostere for other functional groups.researchgate.netnih.govIt is often considered a lipophilic bioisostere of hydroxyl (-OH) or thiol (-SH) groups because it can function as a hydrogen bond donor.alfa-chemistry.comnih.govThis ability to form hydrogen bonds can enhance a molecule's binding affinity to biological targets like enzymes.nih.gov

Influence on Metabolic Stability and LipophilicityThe introduction of a difluoromethyl group has a profound impact on two key properties relevant to bioactive compounds: metabolic stability and lipophilicity.

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. mdpi.com This high bond dissociation energy makes the CF₂H group more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. researchgate.net Replacing a metabolically vulnerable group (like a methyl group) with a CF₂H group can therefore increase the compound's half-life in vivo. researchgate.net

Lipophilicity: Lipophilicity, often measured by the partition coefficient (log P), is a critical parameter that affects a molecule's absorption, distribution, and cell membrane permeability. nih.gov The CF₂H group is more lipophilic than a hydrogen atom or a hydroxyl group, but generally less so than the more common trifluoromethyl (CF₃) group. alfa-chemistry.commdpi.com This moderate increase in lipophilicity can improve a molecule's ability to cross biological membranes, enhancing its bioavailability. nih.gov The fine-tuning of lipophilicity by using a CF₂H group instead of a CF₃ group can be a crucial step in optimizing a drug candidate's pharmacokinetic profile. acs.orgacs.org

| Functional Group | Hansch Lipophilicity Parameter (π) | Notable Characteristics | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | +0.56 | Can be susceptible to metabolic oxidation. | mdpi.com |

| -CF₂H (Difluoromethyl) | +0.20 to +0.49 (context-dependent) | Increases metabolic stability; acts as a hydrogen bond donor. | nih.govalfa-chemistry.com |

| -CF₃ (Trifluoromethyl) | +0.88 | Significantly increases lipophilicity and metabolic stability. | mdpi.com |

Impact on Binding Affinity and Biological Activity

The difluoromethyl (CHF2) group at the C3 position is a particularly interesting substituent in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and a bioisostere of a hydroxyl or thiol group. researchgate.net The strong electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the N-H proton on the pyrazole ring, making it a better hydrogen bond donor. This enhanced acidity can lead to stronger interactions with specific amino acid residues in a protein's active site. Furthermore, the CHF2 group can increase the metabolic stability of the molecule by blocking sites susceptible to oxidative metabolism. The replacement of a methyl (CH3) or trifluoromethyl (CF3) group with a difluoromethyl group can subtly alter the molecule's electronic profile and steric bulk, sometimes leading to improved regioselectivity in synthesis or a more favorable biological activity profile. mdpi.com

The combination of these two substituents creates a unique electronic landscape on the pyrazole ring. The electron-withdrawing properties of both the chloro and difluoromethyl groups can make the pyrazole ring more electron-deficient, influencing its reactivity and intermolecular interactions. This strategic functionalization is a key approach in modern drug design to optimize a lead compound's potency, selectivity, and pharmacokinetic properties.

Interactive Table: Influence of Substituents on Pyrazole Properties

| Substituent | Position | Electronic Effect | Potential Impact on Bioactivity |

|---|---|---|---|

| Chloro | C5 | Electron-withdrawing (inductive), Weak π-donating (resonance) | Modulates ring electron density, can enhance membrane permeability and metabolic stability. |

| Difluoromethyl | C3 | Strong electron-withdrawing | Acts as a lipophilic hydrogen bond donor, increases metabolic stability, lowers pKa of N-H proton. |

Positioning of this compound within the Pyrazole Chemical Space

This compound occupies a specific and functionally significant niche within the vast chemical space of pyrazole derivatives. Its identity is defined by the precise arrangement of a chloro group at the 5-position and a difluoromethyl group at the 3-position of the 1H-pyrazole tautomer. This particular combination of substituents distinguishes it from other halogenated or fluorinated pyrazoles and suggests its potential as a valuable building block in the synthesis of more complex, biologically active molecules.

The synthesis of such specifically substituted pyrazoles often relies on the cyclocondensation of appropriately functionalized 1,3-dicarbonyl compounds (or their equivalents) with hydrazine (B178648). nih.gov The presence of the difluoromethyl group, in particular, points towards synthetic strategies involving precursors containing this moiety, which has become increasingly accessible through modern fluorination techniques. researchgate.net

From a structural standpoint, this compound serves as an intermediate for creating derivatives with potential applications in agrochemicals and pharmaceuticals. For instance, related structures like 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole have been used as a core moiety in the development of novel insecticides that act as ryanodine (B192298) receptor regulators. nih.gov The N-H group of the pyrazole ring offers a reactive site for further functionalization, allowing for the attachment of various other chemical groups to explore structure-activity relationships (SAR). The specific electronic properties conferred by the chloro and difluoromethyl groups make it a compelling scaffold for library synthesis in drug discovery programs, aiming to identify new inhibitors for enzymes or modulators for receptors.

Interactive Table: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C4H3ClF2N2 | 152.53 (Calculated) | 5-chloro, 3-difluoromethyl substitution on the pyrazole ring. |

| 5-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | C5H4F2N2O2 | 162.10 | Difluoromethyl group at C5, carboxylic acid at C3. sigmaaldrich.com |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | C6H5ClF2N2O | 194.56 | N-methylated, difluoromethyl at C3, carbonyl chloride at C4. nih.gov |

| 5-chloro-1,3-dimethyl-1H-pyrazole | C5H7ClN2 | 130.58 | 5-chloro, N-methylated, methyl at C3. sigmaaldrich.com |

The strategic placement of a halogen and a partially fluorinated alkyl group makes this compound a prime candidate for investigations where modulation of lipophilicity, electronic character, and metabolic stability is desired. Its structure represents a convergence of functionalities known to be advantageous in the design of bioactive compounds.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(difluoromethyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2/c5-3-1-2(4(6)7)8-9-3/h1,4H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLPOVPAYBMAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Chloro 3 Difluoromethyl 1h Pyrazole and Its Functionalized Derivatives

Strategic Approaches to the Core 1H-Pyrazole Ring Construction

The formation of the 1H-pyrazole ring is the cornerstone of synthesizing the target compound. Key strategies predominantly involve the condensation of a three-carbon (C3) building block with a two-nitrogen (N-N) source, or cycloaddition reactions.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions are a classical and widely employed method for pyrazole (B372694) synthesis, typically involving the reaction of a 1,3-dielectrophilic species with hydrazine or its substituted variants. The regioselectivity of this reaction is a critical consideration, particularly when using unsymmetrical starting materials.

The reaction of α,β-unsaturated carbonyl compounds containing a difluoromethyl group with hydrazines provides a direct route to the pyrazole core. The initial step is a Michael addition of the hydrazine to the unsaturated system, followed by intramolecular cyclization and dehydration to yield the pyrazole ring.

A pertinent example is the synthesis of 3-(perfluoroalkyl)-1H-pyrazoles from α-perfluoroalkenylated aldehydes, which are analogs of α,β-ethylenic ketones. nih.gov The condensation of these fluorinated enals with hydrazine hydrate (B1144303) proceeds to form the corresponding 3-(perfluoroalkyl)-1H-pyrazoles. nih.gov Research has shown that this transformation is effective for various perfluoroalkyl chain lengths and tolerates different functional groups on the substrate. nih.gov For instance, the reaction of 2-(perfluorobutylidene)octanal with hydrazine monohydrate in ethanol (B145695) at 100°C yields the corresponding pyrazole. nih.gov The use of substituted hydrazines, such as methylhydrazine, can lead to a mixture of regioisomers. nih.gov

| Substrate (Fluorinated Enal) | Hydrazine Source | Product | Yield (%) | Reference |

| 2-(Perfluorobutylidene)octanal | Hydrazine monohydrate | 4-Hexyl-3-(perfluoropropyl)-1H-pyrazole | 77 | nih.gov |

| 2-(Perfluoroethylidene)octanal | Hydrazine monohydrate | 4-Hexyl-3-(perfluoroethyl)-1H-pyrazole | 84 | nih.gov |

| 2-(Trifluoromethylidene)octanal | Hydrazine monohydrate | 4-Hexyl-3-(trifluoromethyl)-1H-pyrazole | 64 | nih.gov |

| 2-(Perfluorobutylidene)octanal | Methylhydrazine | 4-Hexyl-1-methyl-3-(perfluoropropyl)-1H-pyrazol & 4-Hexyl-1-methyl-5-(perfluoropropyl)-1H-pyrazol (2:1 ratio) | 45 (total) | nih.gov |

Acetylenic ketones are valuable precursors for pyrazole synthesis. Their reaction with hydrazine derivatives provides a regioselective pathway to substituted pyrazoles. The reaction mechanism involves the initial nucleophilic attack of hydrazine on the carbonyl carbon, followed by cyclization via attack on the acetylenic carbon and subsequent aromatization.

A general strategy for synthesizing 3,5-disubstituted pyrazoles involves a one-pot, three-component procedure. This method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org While not a direct reaction with a pre-formed acetylenic ketone, related methods generate ynone intermediates in situ. For example, a transition-metal-free process involves reacting terminal aryl alkynes with n-BuLi, followed by coupling with acyl chlorides to generate ynones, which then react with hydrazines to form pyrazoles. nih.gov This approach offers a pathway to 3,5-di- and 1,3,5-trisubstituted pyrazoles under mild conditions. nih.gov The synthesis of pyrazoles from esters can also proceed through α,β-alkynone intermediates, which undergo condensation with hydrazine. rsc.org

| Alkyne | Acyl Chloride | Hydrazine | Product Type | Yield (%) | Reference |

| Phenylacetylene | Benzoyl chloride | Hydrazine hydrate | 3,5-Diphenyl-1H-pyrazole | 77 | nih.gov |

| 4-Ethynylanisole | Benzoyl chloride | Hydrazine hydrate | 3-(4-Methoxyphenyl)-5-phenyl-1H-pyrazole | 72 | nih.gov |

| Phenylacetylene | Benzoyl chloride | Phenylhydrazine | 1,3,5-Triphenyl-1H-pyrazole | 70 | nih.gov |

A foundational route to the 3-(difluoromethyl)pyrazole core, as described in patent literature, starts with ethyl 4,4-difluoro-3-oxobutanoate (a β-ketoester, which is a functional equivalent to an acetylenic ketone precursor). Its cyclization with monomethyl hydrazine (MMH) forms 3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one. justia.com This pyrazolone (B3327878) is a key intermediate that can be subsequently chlorinated at the 5-position to generate the target scaffold. justia.com

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions represent a powerful, convergent, and often highly regioselective strategy for constructing five-membered heterocyclic rings like pyrazoles. wikipedia.orgorganic-chemistry.org This reaction involves a 1,3-dipole reacting with a dipolarophile (e.g., an alkene or alkyne). organic-chemistry.org

The [3+2] cycloaddition between a diazoalkane and an alkyne is a well-established method for pyrazole synthesis. nih.gov The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne. For the synthesis of 3-(difluoromethyl)pyrazoles, a difluoromethyl-containing diazo species or an alkyne with a difluoromethyl substituent would be required.

While direct examples for the target compound are not prevalent in readily available literature, the strategy is robust. For instance, the cycloaddition of ethyl diazoacetate with various alkynes conjugated to carbonyl groups proceeds in good yields to form pyrazole cycloadducts. nih.gov A continuous-flow process has also been developed for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) to produce pyrazole derivatives, demonstrating the method's efficiency and scalability. nih.gov

Base-mediated [3+2] cycloaddition reactions provide an alternative to traditional thermal or metal-catalyzed methods. These reactions can offer different regioselectivity and proceed under mild conditions.

One novel approach involves the base-mediated cycloaddition of 2-alkynyl-1,3-dithianes and sydnones, which function as synthetic equivalents to nitrilimines. acs.orgacs.org This method yields 1,3,4-trisubstituted pyrazoles with high regioselectivity. acs.org The use of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can also mediate the formal [3+2] cycloaddition of β,γ-alkenyl esters with p-tolylsulfonylazide to synthesize 3,5-disubstituted pyrazoles.

A highly relevant strategy for the synthesis of difluoromethylated pyrazoles involves the [3+2] cycloaddition of newly developed difluoroacetohydrazonoyl bromides. These building blocks react effectively with various dipolarophiles, such as enamines and sodium dithiocarbamate, to construct difluoromethyl-substituted pyrazoles in a regioselective manner. nih.gov

| 1,3-Dipole Precursor | Dipolarophile | Base/Conditions | Product Type | Yield (%) | Reference |

| N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | 1-(1-Pyrrolidinyl)cyclohexene | Et3N, THF, rt | 1-Phenyl-3-(difluoromethyl)-3a,4,5,6,7,7a-hexahydro-1H-indazole | 91 | nih.gov |

| N-(4-Chlorophenyl)-2,2-difluoroacetohydrazonoyl bromide | 1-(1-Pyrrolidinyl)cyclohexene | Et3N, THF, rt | 1-(4-Chlorophenyl)-3-(difluoromethyl)-3a,4,5,6,7,7a-hexahydro-1H-indazole | 90 | nih.gov |

| N-Phenyl-2,2-difluoroacetohydrazonoyl bromide | Sodium N,N-dimethyldithiocarbamate | Et3N, MeCN, rt | N,N-Dimethyl-1-phenyl-3-(difluoromethyl)-1H-pyrazole-5-carbodithioate | 87 | nih.gov |

Multicomponent Reaction Protocols for Pyrazole Synthesis

Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules like pyrazole derivatives from simple precursors in a single step. mdpi.comnih.gov These reactions are prized in medicinal and pharmaceutical chemistry for their ability to rapidly generate libraries of structurally diverse compounds. mdpi.comnih.gov The fundamental strategy for pyrazole synthesis via MCRs often involves the condensation of a 1,3-dicarbonyl compound (or an equivalent) with a hydrazine derivative. beilstein-journals.org

Several MCR formats are employed for pyrazole synthesis:

Three-Component Reactions: A common approach involves the reaction of a β-ketoester, an aldehyde, and a hydrazine. beilstein-journals.org For instance, the synthesis of persubstituted pyrazoles can be achieved through a three-component reaction of aldehydes, β-ketoesters, and hydrazines, sometimes catalyzed by ytterbium(III) perfluorooctanoate [Yb(PFO)3]. beilstein-journals.org

Four-Component Reactions: These reactions introduce additional complexity and diversity. A notable example is the synthesis of pyrano[2,3-c]pyrazoles, which can be formed from the reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and various aldehydes. nih.gov These reactions can be promoted by various catalysts or green conditions like ultrasound irradiation in water. mdpi.comnih.gov

Five-Component Reactions: Pushing the efficiency further, five-component reactions have been developed for creating highly substituted pyrazoles, demonstrating the power of MCRs in building molecular complexity. mdpi.com

The choice of reactants and catalysts allows for significant control over the final structure. While direct synthesis of 5-chloro-3-(difluoromethyl)-1H-pyrazole via a single MCR is not prominently documented, the principles of MCRs are fundamental to creating the substituted pyrazole core, which can then be further functionalized. beilstein-journals.orgrsc.org

Introduction and Manipulation of the Difluoromethyl Group

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often acting as a bioisostere for hydroxyl, thiol, or amine groups. nih.gov Its introduction into a molecule like the 5-chloro-1H-pyrazole scaffold can be accomplished through either early-stage or late-stage functionalization strategies.

Early-Stage Difluoromethylation Strategies

Early-stage difluoromethylation involves incorporating the CF₂H group into one of the building blocks before the construction of the pyrazole ring. This approach ensures the presence of the desired group from the outset.

A prime example of this strategy is the use of difluoroacetohydrazonoyl bromides as novel and efficient difluoromethyl-containing building blocks. acs.org These reagents can undergo a [3+2] cycloaddition reaction with various alkynes, such as ynones, alkynoates, and ynamides. This method provides a direct and regioselective pathway to a wide range of 3-(difluoromethyl)-substituted pyrazoles in good to excellent yields. acs.org The reaction of a difluoroacetohydrazonoyl bromide with an appropriate chlorinated alkyne, followed by cyclization, represents a plausible, though specialized, route to the target compound.

Table 1: Early-Stage Synthesis of Difluoromethylated Pyrazoles

| Strategy | Key Reagent | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Building Block Approach | Difluoroacetohydrazonoyl bromides | [3+2] Cycloaddition | Direct and regioselective formation of the 3-CF₂H pyrazole core. | acs.org |

Late-Stage Difluoromethylation Techniques

Late-stage functionalization involves introducing the difluoromethyl group onto a pre-formed 5-chloro-1H-pyrazole ring. This is a highly desirable strategy in drug discovery as it allows for the diversification of complex molecules at a late step in the synthetic sequence. rsc.orgrsc.org Recent years have seen a surge in the development of methods for C-H difluoromethylation. rsc.org

Transition metals, particularly copper and palladium, are widely used for forming carbon-fluorine bonds. rsc.org Nickel catalysis has also emerged as a powerful tool for cross-coupling reactions. mdpi.comresearchgate.net

Copper-Mediated Difluoromethylation: A prominent strategy for the direct introduction of a difluoromethyl group into heteroarenes is the copper-mediated C-H oxidative difluoromethylation using (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). acs.org This method is known for its mild conditions and high regioselectivity. acs.org

Palladium-Catalyzed Difluoromethylation: Palladium catalysts are effective in coupling aryl boron precursors with difluoromethyl sources. A two-step, one-pot C-H borylation/difluoromethylation protocol has been developed that allows for site-selective difluoromethylation of various heteroarenes. rsc.org

Nickel-Catalyzed Cross-Electrophile Coupling: Nickel-catalyzed reactions can couple two different electrophiles. While less common for direct C-H functionalization, methods have been developed for the reductive coupling of a difluoromethyl moiety with other groups, showcasing the utility of nickel in manipulating CF₂H-containing compounds. researchgate.net

Radical-based methods have become a primary strategy for the C-H difluoromethylation of heterocycles. rsc.orgnih.gov These reactions typically involve the generation of a difluoromethyl radical (•CF₂H), which then adds to the electron-deficient pyrazole ring in a Minisci-type reaction. rsc.orgrsc.org

The •CF₂H radical can be generated from various precursors, such as:

Sodium difluoromethanesulfinate (NaSO₂CF₂H): Used in photoredox catalysis under visible light, this reagent provides a source of •CF₂H radicals. The reaction can be performed under mild, metal-free conditions using an organic photocatalyst and oxygen as a green oxidant. nih.govacs.org

Zn(SO₂CF₂H)₂ (DFMS): This reagent, developed by Baran and coworkers, effectively releases •CF₂H radicals in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov

Difluoromethyltriphenylphosphonium bromide: This reagent has been used as a CF₂H radical precursor in visible light-mediated reactions. nih.gov

This approach is particularly valuable for late-stage functionalization and has been successfully applied to a variety of nitrogen-containing heterocycles. nih.govnih.gov

Hypervalent iodine(III) reagents have gained prominence as versatile and environmentally friendly oxidants and group-transfer agents in organic synthesis. arkat-usa.orgacs.orgnih.gov They offer a metal-free alternative for difluoromethylation.

A notable method involves the use of hypervalent iodine(III) reagents containing difluoroacetoxy ligands. acs.org Upon irradiation with visible light (e.g., λ = 400 nm), these reagents decompose to generate difluoromethyl radicals without the need for any additional catalyst. acs.org The generated •CF₂H radical then reacts with the heteroarene. The proposed mechanism involves the photolysis of the iodine(III) reagent to form a carboxyl radical, which then undergoes decarboxylation to yield the difluoromethyl radical. acs.org This method is attractive due to the easy preparation and handling of the iodine(III) reagents. acs.org

Table 2: Comparison of Late-Stage Difluoromethylation Techniques for Heterocycles

| Technique | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Transition Metal-Catalysis | TMSCF₂H (with Cu), Arylboronic esters (with Pd) | High regioselectivity, mild conditions. | rsc.orgacs.org |

| Radical C-H Difluoromethylation | NaSO₂CF₂H, Zn(SO₂CF₂H)₂, Photoredox catalysts | Metal-free options, excellent for electron-deficient heterocycles. | rsc.orgnih.gov |

| Hypervalent Iodine(III) Reagents | ArI(OCOCF₂H)₂ | Metal-free, photolytically induced, easy-to-handle reagents. | acs.org |

Regioselective Functionalization of the Pyrazole Core

The pyrazole ring in this compound offers several sites for functionalization, primarily the nitrogen atoms (N1) and the carbon atoms at the C4 and C5 positions. The difluoromethyl group at C3 significantly influences the electronic properties of the ring, guiding the regioselectivity of subsequent chemical transformations.

The introduction of a chlorine atom at the C5 position is a critical step in the synthesis of the target compound. Typically, this is achieved by the chlorination of a 3-(difluoromethyl)-1H-pyrazole precursor. Synthetic strategies often involve constructing a functionalized pyrazole ring first, followed by selective halogenation. For instance, the synthesis of key intermediates for fungicides often begins with the formation of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold, which is then chlorinated at the C5 position. wikipedia.org

While the C5 position is commonly chlorinated, the C4 position is also susceptible to halogenation, demonstrating the reactivity of the pyrazole core. In related structures such as 3,5-bis(difluoromethyl)-1H-pyrazole, electrophilic chlorination readily occurs at the C4 position to yield 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole. nih.govbldpharm.com This highlights the possibility of poly-halogenating the pyrazole ring to access diverse chemical structures.

| Position | Halogenation Method | Precursor Compound | Product Compound |

| C5 | Electrophilic Chlorination | 3-(difluoromethyl)-1H-pyrazole | This compound |

| C4 | Electrophilic Chlorination | 3,5-bis(difluoromethyl)-1H-pyrazole | 4-chloro-3,5-bis(difluoromethyl)-1H-pyrazole bldpharm.com |

The C4 position of the pyrazole ring is highly activated towards electrophilic substitution, making it a prime site for introducing a variety of functional groups. This functionalization is often a key step in building molecular complexity.

The introduction of a one-carbon unit at the C4 position is commonly achieved through formylation. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride and a disubstituted formamide (B127407) like DMF, is an effective method for formylating electron-rich heterocyclic systems such as pyrazoles. jocpr.com This reaction produces a 4-carbaldehyde derivative, such as 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. synquestlabs.com

This aldehyde is a versatile intermediate that can be readily oxidized to the corresponding carboxylic acid. jocpr.com This transformation is crucial for creating this compound-4-carboxylic acid and its N-alkylated analogs, which are pivotal building blocks for many commercial products. sigmaaldrich.comfrontierspecialtychemicals.com

| Reaction | Reagents | Starting Material | Product |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde synquestlabs.com |

| Oxidation | Standard Oxidizing Agents | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid sigmaaldrich.comfrontierspecialtychemicals.com |

The C4-carboxylic acid functionality is the gateway to a vast array of pyrazole-4-carboxamides. These derivatives are of significant interest, particularly in the agrochemical field, where they form the basis of a major class of succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. wikipedia.org

The synthesis of these amides is efficiently achieved by coupling the carboxylic acid with a desired amine. While the conversion of the carboxylic acid to a more reactive acyl chloride is a traditional approach researchgate.net, modern synthesis heavily relies on peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), hydroxybenzotriazole (B1436442) (HOBt), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) facilitate the direct formation of the amide bond under mild conditions, offering high yields and broad substrate scope. researchgate.net This methodology is fundamental to the synthesis of numerous commercial fungicides derived from the pyrazole core. wikipedia.org

Functionalization of the N1 position of the pyrazole ring is a critical strategy for modulating the physicochemical and biological properties of the molecule. N-methylation is particularly common and has been shown to be essential for the efficacy of many pyrazole-based fungicides. wikipedia.org

N-alkylation can be performed at various stages of the synthetic sequence. A highly efficient method involves incorporating the N1-substituent during the initial ring formation. For example, the cyclization reaction between a β-ketoester equivalent and a substituted hydrazine, such as methylhydrazine, directly yields the N1-methylated pyrazole core. wikipedia.orgnih.gov This approach leads to intermediates like 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the precursor to a multi-billion dollar class of fungicides. wikipedia.org The resulting N-methylated and C5-chlorinated pyrazole, 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole, serves as a foundational scaffold for further derivatization. amadischem.com

The halogen exchange (Halex) reaction is a powerful tool in organofluorine chemistry for introducing fluorine atoms into aromatic and heterocyclic rings. This process involves the nucleophilic substitution of an activated chlorine atom with a fluoride (B91410) ion.

This methodology can be applied to this compound to replace the C5-chloro group with fluorine. The reaction is typically carried out using a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent at elevated temperatures. The use of phase-transfer catalysts can often enhance the reaction rate and yield. This transformation would provide access to 5-fluoro-3-(difluoromethyl)-1H-pyrazole derivatives, enabling exploration of a different region of chemical space and potentially leading to compounds with altered or improved biological profiles. figshare.com

Halogen Exchange Reactions (e.g., Chlorine to Fluorine via Halex Processes)

Role of Phase Transfer Catalysts in Fluorination

Phase transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases. sigmaaldrich.comresearchgate.net This is particularly relevant in nucleophilic substitution reactions where an inorganic nucleophile, often soluble in an aqueous phase, needs to react with an organic substrate in an organic phase. The phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from the aqueous phase to the organic phase, thereby accelerating the reaction. sigmaaldrich.com

In the context of fluorination reactions involving pyrazoles, PTC plays a crucial role. The exchange of a chlorine atom for a fluorine atom, a key transformation in the synthesis of many agrochemicals, can be significantly enhanced by the use of phase transfer catalysts. For instance, the fluorination of 5-chloro-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbaldehyde with potassium fluoride can be accelerated by using a phase transfer catalyst like tetrabutylammonium (B224687) bromide or tetrabutylammonium hydrogen sulfate (B86663) in a suitable solvent such as dimethylformamide. The catalyst forms a lipophilic ion pair with the fluoride anion, facilitating its transfer into the organic phase where it can react with the chloropyrazole substrate. This not only increases the reaction rate but can also lead to higher yields and allow for milder reaction conditions. The use of PTC can circumvent the need for harsh, anhydrous conditions and expensive fluorinating agents.

The mechanism of phase transfer catalyzed nucleophilic substitution involves the formation of an ion pair between the catalyst's cation and the reactant's anion. This ion pair is sufficiently soluble in the organic phase to allow the reaction to proceed. After the reaction, the catalyst is regenerated and can participate in another catalytic cycle. The efficiency of the catalyst depends on several factors, including the nature of the cation, the anion, the organic substrate, and the solvent system.

Purification and Characterization Methodologies for Synthesized Compounds

The purification of the synthesized pyrazole compounds is critical to ensure their suitability for subsequent reactions and applications. Common purification techniques include column chromatography and recrystallization.

For instance, after a reaction, the crude product can be purified by flash chromatography on silica (B1680970) gel using a suitable eluent system, such as a mixture of ethyl acetate (B1210297) and petroleum ether. researchgate.netchemicalbook.com The progress of the purification can be monitored by thin-layer chromatography (TLC). Recrystallization from an appropriate solvent, such as ethanol, is another effective method to obtain highly pure crystalline products. chemicalbook.com In some cases, washing the crude product with an acidic solution, followed by water and brine, and then drying the organic layer over a drying agent like magnesium sulfate before concentration can be employed. chemicalbook.com

The characterization of the synthesized compounds relies on a combination of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their connectivity. For example, in a related compound, 5-(chloromethyl)-1,3-dimethyl-1H-pyrazole, the chemical shifts for the methyl and methylene (B1212753) protons are observed as singlets. rsc.org The characteristic triplet of the difluoromethyl group (CHF₂) is a key indicator in the spectra of these compounds, typically appearing with a large coupling constant (JHF).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the molecular formula.

Below are interactive data tables summarizing typical analytical data for related pyrazole derivatives.

Table 1: Representative ¹H NMR Data for a Functionalized Pyrazole Derivative Interactive table with sortable columns for chemical shift, multiplicity, and coupling constant.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Pyrazole-H | 8.03 | s | - |

| Phenyl-H | 7.80-7.42 | m | - |

| CHF₂ | 7.12 | t | 53.8 |

| N-CH₃ | 4.01 | s | - |

Table 2: Representative ¹³C NMR Data for a Functionalized Pyrazole Derivative Interactive table with sortable columns for carbon atom and chemical shift.

| Carbon Atom | Chemical Shift (ppm) |

| C=O | 159.3 |

| Pyrazole C-3 | 146.4 (t, J=26.3 Hz) |

| Pyrazole C-5 | 142.5 |

| Phenyl C | 135.3, 129.6, 128.4 |

| Pyrazole C-4 | 110.9 |

| CHF₂ | 109.3 (t, J=238.1 Hz) |

| N-CH₃ | 39.8 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Systematic Substituent Effects on Biological Efficacy

The biological activity of pyrazole (B372694) derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Systematic modifications have revealed key structural features that govern their efficacy.

Influence of Electronegative Groups (e.g., Chlorine, Trifluoromethyl, Difluoromethyl)

The presence of electronegative groups on the pyrazole ring is a critical determinant of biological activity, particularly for fungicides that target the succinate (B1194679) dehydrogenase (SDH) enzyme. rsc.org The chlorine atom at the 5-position and a difluoromethyl or trifluoromethyl group at the 3-position of the pyrazole ring are common features in many potent fungicides.

Research has shown that the difluoromethyl group at the C-3 position is a crucial component for high antifungal activity in many pyrazole-4-carboxamide derivatives. nih.gov In a series of 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives, compounds with a trifluoromethyl group at the 5-position of the pyrazole ring demonstrated excellent in vitro antifungal activities against several phytopathogenic fungi. rsc.org For instance, a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that large steric hindrance and electronegative groups at the 5-position of the pyrazole ring were important for the antifungal activity. rsc.org

The introduction of a fluorine atom onto the pyrazole ring of N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamide derivatives was found to enhance fungicidal activity. Computational results suggested that the fluorine atom forms an extra dipolar interaction, which increases the van der Waals interaction between the compound and the SDH enzyme. shd-pub.org.rs Similarly, in a study of 1,5-diaryl pyrazole derivatives, para-substituted phenyl rings attached to the pyrazole moiety with electron-withdrawing substituents like halogens exhibited more potent COX-2 inhibitory activity than those with electron-donating substituents. nih.gov

The following table summarizes the effect of electronegative substituents on the biological activity of selected pyrazole derivatives:

| Compound/Series | Substituents | Biological Activity | Reference |

| 1,5-disubstituted-1H-pyrazole-4-carboxamides | 5-trifluoromethyl group | Excellent in vitro antifungal activity against various phytopathogenic fungi. rsc.org | rsc.org |

| Pyrazole-4-carboxamides | 3-difluoromethyl group | Crucial for high antifungal activity. nih.gov | nih.gov |

| N-methoxy-(biphenyl-ethyl)-pyrazole-carboxamides | Fluorine on pyrazole ring | Enhanced fungicidal activity due to increased van der Waals interaction with SDH. shd-pub.org.rs | shd-pub.org.rs |

| 1,5-diaryl pyrazoles | para-halogen substituted phenyl | More potent COX-2 inhibitory activity. nih.gov | nih.gov |

Positional Isomerism and Stereochemical Considerations

While specific studies on the stereochemistry of 5-chloro-3-(difluoromethyl)-1H-pyrazole are not extensively detailed in the provided context, the broader principles of stereochemistry are fundamental in drug and pesticide design. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers (enantiomers and diastereomers) which can have markedly different biological activities. This is because biological targets, such as enzymes and receptors, are chiral environments, and they often exhibit stereospecific interactions with ligands. For many biologically active pyrazole derivatives, it is the specific stereoisomer that is responsible for the desired activity, while other isomers may be less active or even inactive.

Impact of N-Substituents on Activity Profiles

The substituent at the N-1 position of the pyrazole ring plays a pivotal role in modulating the biological activity of this class of compounds. The nature of the N-substituent can influence the molecule's lipophilicity, metabolic stability, and its interaction with the target protein.

In a structure-activity relationship study of phenyldihydropyrazolones, modifications on the pyrazolone (B3327878) nitrogen were explored. Generally, more apolar compounds showed better activities. For example, a 4-fluorobenzyl substituent led to sub-micromolar potency against Trypanosoma cruzi. nih.gov Another study on 1-aryl-1H-pyrazole-imidazoline derivatives revealed that Br, Cl, and methyl substituents in the para-position of the N-aryl group increased the potency against T. cruzi. acs.org

The table below illustrates the impact of different N-substituents on the biological activity of pyrazole derivatives:

| Compound Series | N-Substituent | Effect on Activity | Reference |

| Phenyldihydropyrazolones | 4-fluorobenzyl | Sub-micromolar potency against T. cruzi. nih.gov | nih.gov |

| 1-aryl-1H-pyrazole-imidazolines | para-Br, -Cl, -methyl on aryl group | Increased potency against T. cruzi. acs.org | acs.org |

| 1,3,4-substituted pyrazoles | Phenylmethyl (PhCH2) | Varied effect on fungicidal activity depending on other substituents. nih.gov | nih.gov |

Computational Approaches to SAR/QSAR Modeling

Computational chemistry has become an indispensable tool in the design and optimization of biologically active molecules. Techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular docking simulations provide valuable insights into the structure-activity relationships of pyrazole derivatives.

Topomer CoMFA (Comparative Molecular Field Analysis)

While specific studies employing Topomer CoMFA on this compound were not identified in the provided search context, the closely related CoMFA and Comparative Molecular Similarity Index Analysis (CoMSIA) methods have been widely used to develop 3D-QSAR models for various pyrazole derivatives. These models correlate the 3D structural features of molecules with their biological activities.

For example, a 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors showed that the CoMSIA model, which considers electrostatic, steric, hydrophobic, and hydrogen bond donor/acceptor fields, was superior to the CoMFA model in predicting activity. In another study on pyrazole-4-acetohydrazide derivatives, CoMFA and CoMSIA models were used to elaborate the effects of substituent steric, electrostatic, hydrophobic, and hydrogen-bond fields on structure-activity relationships. These models provide contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity, thus guiding the design of new, more potent analogs.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of pyrazole derivatives at the molecular level, particularly for those targeting the succinate dehydrogenase (SDH) enzyme.

Several studies have employed molecular docking to investigate the interactions of pyrazole-carboxamide fungicides with SDH. These simulations have shown that the pyrazole ring and its substituents play a crucial role in anchoring the molecule within the active site of the enzyme. nih.govshd-pub.org.rs For instance, docking studies of novel pyrazole-4-carboxamides revealed that the binding mode of these compounds was similar to that of the commercial fungicide fluxapyroxad. nih.gov The tertiary alcohol group in some of these derivatives was found to participate in hydrogen bonding within the active site. nih.gov

In another study, molecular docking of 5-trifluoromethyl-pyrazole-4-carboxamide derivatives with an SDH model demonstrated that the compounds could be completely located inside the binding pocket. The core of the molecule formed hydrogen bonds, and the phenyl ring exhibited a π-π interaction with an arginine residue, suggesting that these derivatives indeed target SDH. These computational insights are invaluable for the rational design of new fungicides with improved efficacy.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are powerful computational techniques used to identify and optimize novel bioactive molecules. nih.goveurasianjournals.com A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. These models are crucial in virtual screening, a process where large libraries of chemical compounds are computationally evaluated to identify those that are most likely to bind to a biological target, such as an enzyme or receptor. nih.govchemmethod.comacs.org

For pyrazole derivatives, these methods have been successfully employed to discover and refine inhibitors for various targets. In one study, a five-point pharmacophore model was developed for a series of 47 pyrazole compounds to identify potential anti-tubercular agents. nih.gov This model, which had high predictive accuracy, was then used to screen chemical databases like ZINC and ASINEX, leading to the identification of new, potent hit molecules. nih.gov Similarly, high-throughput virtual screening (HTVS) of over 12,000 pyrazole compounds led to the discovery of novel inhibitors for CDK8, an enzyme implicated in cancer. chemmethod.comchemmethod.com This approach not only accelerates the discovery of potential drug candidates but also provides a cost-effective alternative to traditional high-throughput screening. chemmethod.comchemmethod.com

The process often involves several stages. Initially, a large database of compounds is screened using a pharmacophore model. nih.gov The resulting hits are then subjected to further filters, such as drug-likeness prediction based on Lipinski's Rule of Five, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property evaluation. nih.gov For instance, a virtual screening of 36 pyrazole derivatives of usnic acid identified seven compounds with favorable drug-like and ADMET profiles. nih.gov These selected compounds are then typically advanced to molecular docking studies to predict their binding affinity and interaction mode with the target protein. eurasianjournals.comnih.gov

Ligand-based pharmacophore models can highlight key features required for antimicrobial activity. For example, a model developed for pyrazole-dimedone derivatives identified three essential features: one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic center, providing a clear path for designing new active molecules. nih.gov The stability and binding poses of the most promising compounds identified through screening are often further validated using molecular dynamics (MD) simulations. nih.govnih.gov

Molecular Design Principles for Enhanced Biological Activity

The molecular design of pyrazole derivatives, including those related to this compound, is guided by structure-activity relationship (SAR) studies to enhance their biological potency and selectivity. nih.gov The pyrazole ring is a versatile scaffold that can be chemically modified at multiple positions to optimize interactions with a biological target. mdpi.com

Key design strategies often involve:

Substitution at the Pyrazole Ring: Modifications at various positions of the pyrazole core significantly impact activity. For antifungal pyrazole amides, SAR analysis has shown that the substituents on the pyrazole ring have a significant effect on the antifungal activity. nih.govnih.gov For instance, in a series of pyrazole-amide-isothiazole derivatives designed as succinate dehydrogenase inhibitors, specific substitutions led to compound 7-XHU-6 , which showed better antifungal activity and enzyme inhibition than the commercial fungicide fluopyram (B1672901). nih.gov

Scaffold Hopping and Substructure Combination: Combining active substructures is a common strategy. Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety were designed based on this principle, resulting in compounds with potent antifungal activity. rsc.org This approach leverages the known bioactivity of different chemical fragments to create new synergistic combinations.

Introduction of Specific Functional Groups: The introduction of groups like trifluoromethyl or difluoromethyl is a key design element. The trifluoromethyl group, for example, is present in many bioactive pyrazole derivatives. mdpi.com The difluoromethyl group in the title compound is also a critical feature. In a series of novel pyrazole analogues, straight-chain or cycloalkyl ring moieties were found to be key for antifungal activity. nih.gov

Targeting Specific Pockets of the Active Site: Molecular docking studies provide insights into how derivatives interact with the target's active site, guiding rational design. For pyrazole-based meprin inhibitors, docking studies indicated that aryl moieties at positions 3 and 5 of the pyrazole ring target the S1 and S1' pockets of the enzyme. nih.gov This allows for targeted modifications to improve binding affinity. For example, while introducing a methyl or benzyl (B1604629) group at one position decreased activity, a cyclopentyl group maintained it. nih.gov

The following table summarizes SAR findings for various pyrazole derivatives, illustrating the impact of different substituents on biological activity.

| Compound/Derivative Class | R1 Substituent | R2 Substituent | Biological Activity/Finding | Reference |

| Pyrazole-based Meprin Inhibitors | Phenyl | Phenyl | High inhibitory activity (low nanomolar range) against meprin α. | nih.gov |

| Pyrazole-based Meprin Inhibitors | Methyl | Phenyl | Decrease in inhibitory activity compared to diphenyl. | nih.gov |

| Pyrazole-based Meprin Inhibitors | Cyclopentyl | Phenyl | Similar activity compared to diphenyl. | nih.gov |

| Pyrazole-amide-isothiazole | Specific substitutions | - | Compound 7-XHU-6 had an IC50 of 0.47 mg/L against SDH, better than fluopyram (0.88 mg/L). | nih.gov |

| 5-Chloro-pyrazole Phenylhydrazone | - | 2,4-dichlorophenyl | Compound 7c showed potent antifungal activity (EC50 = 0.68 μg/mL against B. cinerea). | rsc.org |

| 5-Chloro-pyrazole Phenylhydrazone | - | 4-nitrophenyl | Compound 8d showed potent antifungal activity (EC50 = 0.25 μg/mL against R. solani). | rsc.org |

These principles, derived from extensive research on the broader pyrazole class, provide a robust framework for the rational design of more effective analogs based on the this compound scaffold.

Mechanistic Studies of Biological Action

Elucidation of Molecular Targets

Identifying the molecular targets of a compound is fundamental to understanding its biological function. For pyrazole (B372694) derivatives, a key target that has been extensively studied is the enzyme succinate (B1194679) dehydrogenase (SDH).

Succinate Dehydrogenase (SDH) Inhibition Mechanism for Pyrazole-4-Carboxamides

A significant body of research has focused on pyrazole-4-carboxamide derivatives as potent inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. acs.orgacs.orgnih.govresearchgate.net The inhibition of SDH disrupts cellular respiration, leading to a fungicidal effect in various plant pathogens. acs.orgnih.govresearchgate.net The development of novel pyrazole-4-carboxamides as SDH inhibitors is a major area of interest in the creation of new fungicides. acs.org

The mechanism of SDH inhibition by these compounds involves their binding to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event blocks the natural substrate, ubiquinone, from accessing the active site, thereby halting the electron transfer process from succinate to ubiquinone. The difluoromethyl group on the pyrazole ring is often a key feature in enhancing the inhibitory activity of these molecules.

Interaction with Enzyme Active Sites and Receptors

Molecular docking studies have provided detailed insights into the interactions between pyrazole-4-carboxamide derivatives and the active site of the SDH enzyme. nih.govresearchgate.net These studies reveal that the compounds fit into the binding pocket of SDH, forming specific interactions with key amino acid residues. nih.govresearchgate.net For instance, some derivatives have been shown to form hydrogen bonds with tryptophan (TRP173) and tyrosine (TRY58) residues within the active site. researchgate.net Additionally, the fluorine atoms on the pyrazole ring can participate in dipolar-dipolar interactions, further stabilizing the compound within the active site and increasing the van der Waals interactions between the inhibitor and the enzyme. acs.org

Biochemical Pathway Modulation

The interaction of 5-chloro-3-(difluoromethyl)-1H-pyrazole derivatives with their molecular targets leads to the modulation of various biochemical pathways. These modulations are a direct consequence of the specific chemical interactions between the compound and biological macromolecules.

Hydrogen Bonding and Electrostatic Interactions with Biomolecules

Hydrogen bonds and electrostatic interactions are crucial for the binding affinity and specificity of pyrazole derivatives to their target enzymes. nih.govnih.gov The pyrazole ring itself, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov These interactions are fundamental in stabilizing the ligand-receptor complex, as seen in the binding of pyrazole-4-carboxamides to the SDH active site. nih.govresearchgate.net The electrostatic potential of the molecule plays a significant role in guiding it to the binding site and ensuring a favorable orientation for inhibition. nih.gov The presence of electronegative atoms like chlorine and fluorine further influences the electrostatic profile of the molecule. acs.org

Effects on Cellular Processes (e.g., Cell Membrane Disruption, Apoptosis Induction in in vitro models)

The inhibition of key enzymes like SDH by pyrazole derivatives has profound effects on cellular processes. In fungi, this inhibition leads to a disruption of the fungal hyphae's structure and morphology. nih.govresearchgate.net This can be observed as a reduction in mycelial density. acs.org In some in vitro models, pyrazole derivatives have been shown to induce apoptosis. nih.gov For example, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells and trigger apoptosis. nih.gov The disruption of cellular homeostasis due to enzymatic inhibition can lead to a cascade of events, ultimately resulting in programmed cell death. nih.gov

Kinetic and Binding Studies

Kinetic and binding studies provide quantitative data on the efficacy of these compounds as enzyme inhibitors. This data is crucial for the development and optimization of new bioactive molecules. The inhibitory activity is often expressed in terms of IC50 (the half-maximal inhibitory concentration) and EC50 (the half-maximal effective concentration) values.

Table 1: In Vitro Inhibitory Activity of Selected Pyrazole-4-Carboxamide Derivatives

| Compound | Target Organism/Enzyme | IC50 (µM) | EC50 (µg/mL) | Reference |

|---|---|---|---|---|

| Compound E1 | R. solani SDH | 3.3 | 1.1 | acs.org |

| Boscalid (B143098) | R. solani SDH | 7.9 | 2.2 | acs.org |

| Compound 7s | Porcine SDH | 0.014 | - | acs.org |

| Fluxapyroxad | Porcine SDH | >2.87 | - | acs.org |

| Compound 5e | R. solani SDH | 2.04 | 0.039 | nih.gov |

| Boscalid | R. solani SDH | 7.92 | 0.799 | nih.gov |

| Fluxapyroxad | R. solani SDH | 6.15 | 0.131 | nih.gov |

| Compound 7d | R. solani SDH | 3.293 | 0.046 | researchgate.net |

| Compound 12b | R. solani | - | 0.046 | researchgate.net |

| Boscalid | R. solani SDH | 7.507 | 0.741 | researchgate.net |

| Fluxapyroxad | R. solani SDH | 5.991 | 0.103 | researchgate.net |

| Compound 7c | R. solani | - | 0.85 | rsc.org |

| Compound 8d | R. solani | - | 0.25 | rsc.org |

Computational Chemistry Applications in Pyrazole Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. eurasianjournals.com These calculations provide a detailed picture of the electronic landscape, which governs the molecule's stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net

The electronic structure of a pyrazole (B372694) derivative is key to its chemical behavior. DFT methods are employed to calculate various electronic properties and to analyze frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govufrj.br The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For 5-chloro-3-(difluoromethyl)-1H-pyrazole, the electron-withdrawing nature of the chloro and difluoromethyl groups would significantly influence the electron density distribution across the pyrazole ring, affecting its interaction with biological targets. While specific calculations for this compound are not widely published, studies on analogous substituted pyrazoles provide a framework for understanding these effects. researchgate.netufrj.br

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Pyrazole Derivative Note: This table presents illustrative data from a study on a related pyrazole compound to demonstrate the type of information gained from DFT calculations.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.2 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity. | 5.3 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution. | 2.65 eV |

| Electronegativity (χ) | Power of an atom to attract electrons. | 3.85 eV |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | 2.79 eV |

Unsubstituted 1H-pyrazoles, particularly those with different substituents at positions 3 and 5 like this compound, can exist as two distinct annular tautomers due to the migration of the N-H proton. nih.govencyclopedia.pub The equilibrium between these tautomers is crucial as it can affect the molecule's biological activity and reactivity. nih.govliverpool.ac.uk

Computational methods are used to calculate the relative energies of the different tautomers and the energy barriers for their interconversion. nih.gov Factors influencing the tautomeric preference include the electronic nature of the substituents (electron-donating or electron-withdrawing), intramolecular hydrogen bonding, and intermolecular interactions with the solvent. mdpi.comresearchgate.net For instance, studies on 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor proton migration, while electron-withdrawing groups can stabilize a specific tautomer. nih.govresearchgate.net In the case of this compound, both substituents are electron-withdrawing, which would lead to a specific, computationally predictable tautomeric preference.

Table 2: Tautomeric Forms of an Asymmetrically Substituted 1H-Pyrazole This table illustrates the two possible annular tautomers for a pyrazole ring with different substituents at the C3 and C5 positions.

| Tautomer 1 | Tautomer 2 |

| Structure | Structure |

| N1-H, Substituent R1 at C3, Substituent R2 at C5 | N1-H, Substituent R2 at C3, Substituent R1 at C5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a molecule like this compound over time, both in isolation and in complex with other molecules such as proteins or in different solvents. eurasianjournals.com

In drug design, MD simulations are critical for understanding how a ligand, such as a pyrazole-based inhibitor, interacts with its target protein. nih.govresearchgate.net Many pyrazole derivatives are investigated as kinase inhibitors, which are crucial targets in cancer therapy. mdpi.comnih.gov After an initial docking pose is predicted, a long-duration MD simulation (often 100 nanoseconds or more) is run to assess the stability of the ligand-protein complex. nih.govnih.gov

Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. nih.gov Analysis of hydrogen bonds and hydrophobic interactions throughout the simulation reveals which interactions are stable and critical for binding affinity. nih.govresearchgate.net For example, a pyrazole derivative might form stable hydrogen bonds with hinge region residues of a kinase, a common binding motif for inhibitors. nih.govacs.org

Table 3: Key Parameters from a Representative MD Simulation of a Pyrazole-Kinase Complex Note: This table shows typical data gathered from an MD simulation to assess the stability of a ligand-protein interaction.

| Parameter | Description | Typical Finding/Interpretation |

| Protein RMSD | Measures the deviation of the protein's backbone atoms from the initial structure. | Stabilizes after an initial period (e.g., 20 ns), indicating the complex has reached equilibrium. nih.gov |

| Ligand RMSD | Measures the deviation of the ligand's atoms relative to the protein's active site. | A low and stable value (e.g., < 2.0 Å) suggests a stable binding pose. nih.gov |

| RMSF | Measures the fluctuation of individual amino acid residues. | Higher fluctuations are seen in loop regions, while residues in the binding site interacting with the ligand show lower fluctuation. nih.gov |

| Hydrogen Bonds | Number and occupancy of hydrogen bonds between the ligand and protein over time. | Consistent hydrogen bonds throughout the simulation confirm their importance for binding affinity. nih.gov |

| Binding Free Energy (MM/PBSA) | Calculation of the free energy of binding. | Provides a quantitative estimate of binding affinity (e.g., in kcal/mol). nih.gov |

The solvent environment can significantly influence the conformation and properties of a molecule. MD simulations are used to study these solvent effects explicitly. rsc.org The behavior of this compound could vary between a nonpolar lipid environment and an aqueous one, which has implications for its ability to cross cell membranes.

Computational studies can model the molecule in different solvent boxes (e.g., water, ethanol (B145695), acetonitrile) to observe conformational changes and calculate properties like solvation free energy. rsc.orgmdpi.com These calculations help predict a compound's solubility and how its structure might adapt upon moving from an aqueous environment to a protein's hydrophobic binding pocket. researchgate.net

In Silico Prediction of Reactivity and Synthetic Pathways

Computational chemistry is increasingly used not only to analyze molecules but also to predict their reactivity and guide their synthesis. eurasianjournals.comresearchgate.net This predictive power accelerates the discovery process by prioritizing promising synthetic routes and avoiding those unlikely to succeed. benthamdirect.com

For this compound, DFT calculations can predict the most likely sites for nucleophilic or electrophilic attack, guiding its functionalization. encyclopedia.pub The properties of the pyrazole ring, with its two adjacent nitrogen atoms, offer a versatile framework for synthetic organic chemistry. nih.govencyclopedia.pub

Computational approaches can help screen potential reactions and catalysts. For instance, the synthesis of substituted pyrazoles often involves the condensation of 1,3-dicarbonyl compounds with hydrazines or 1,3-dipolar cycloadditions. nih.govmdpi.com Theoretical calculations can model the transition states of these reactions, determine activation energies, and predict the regioselectivity, which is particularly important for asymmetrically substituted precursors. mdpi.com This is crucial for syntheses involving fluorinated groups, such as the synthesis of 3-CF3-pyrazoles, where high regioselectivity is desired. mdpi.com By simulating reaction pathways, chemists can optimize conditions like solvent and temperature before ever entering the lab. nih.govresearchgate.net

Data Mining and Cheminformatics Approaches for Pyrazole Libraries

Data mining and cheminformatics have become indispensable tools in modern drug discovery and agrochemical research, enabling scientists to navigate the vast chemical space of compound libraries efficiently. These computational approaches are particularly valuable in the study of pyrazole libraries, given that the pyrazole scaffold is a "privileged structure" known for its broad range of biological activities. nih.govnih.govresearchgate.net By leveraging large datasets of chemical information, researchers can identify promising lead candidates, understand structure-activity relationships (SAR), and design novel molecules with desired properties, such as derivatives of this compound.

The core of these approaches lies in the analysis of large collections of molecules, or libraries. These libraries can be virtual (computationally generated) or physical collections of synthesized compounds. For instance, a study on cyclin-dependent kinase 8 (CDK8) inhibitors utilized high-throughput virtual screening (HTVS) on a library of 12,606 pyrazole compounds sourced from the PubChem database. chemmethod.com This process involves computationally docking each compound into the active site of the target protein to predict its binding affinity, thereby filtering a large collection down to a manageable number of promising candidates for synthesis and testing. chemmethod.com Similarly, another research effort performed a structure-based virtual screening of 63 in-house synthesized pyrazole derivatives to identify potential inhibitors for six different cancer-related protein targets. nih.gov

A key cheminformatics technique applied to pyrazole libraries is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. ej-chem.org By analyzing a "training set" of pyrazoles with known activities, a predictive model can be generated. This model can then estimate the activity of new, unsynthesized compounds. Several studies have successfully used 2D and 3D-QSAR models to guide the design of potent 1H-pyrazole derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govresearchgate.net These models identify crucial molecular features—such as hydrogen bond acceptors, hydrophobic regions, and electrostatic fields—that contribute to the compounds' inhibitory effects. nih.govresearchgate.net

Data mining of large chemical and biological databases, such as Reaxys, helps reveal the target profile of a particular chemical scaffold. researchgate.net An analysis of the Reaxys database demonstrated that pyrazole derivatives show a class-selectivity towards protein kinases, highlighting their importance in the development of new anticancer drugs. researchgate.net This kind of large-scale data analysis provides strategic guidance for designing new pyrazole-based libraries.

The construction of these libraries relies on versatile and readily available building blocks. A compound such as this compound serves as an ideal starting point for library synthesis. enaminestore.com Its functional groups—the reactive chlorine atom and the N-H group on the pyrazole ring—allow for the introduction of diverse substituents at multiple positions. Automated and high-throughput synthesis methods can then be employed to rapidly generate a large array of structurally distinct derivatives from this single precursor, creating a focused library for screening. whiterose.ac.uk

The table below summarizes various computational techniques and their applications in the analysis of pyrazole libraries.

| Computational Technique | Objective | Application Example in Pyrazole Research | Reference |

| High-Throughput Virtual Screening (HTVS) | To rapidly screen large libraries of compounds against a biological target to identify potential hits. | Screening of >12,000 pyrazole compounds from PubChem to identify novel CDK8 inhibitors for cancer treatment. | chemmethod.com |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate variations in the chemical structure of compounds with changes in their biological activity. | Development of 2D and 3D-QSAR models to guide the design of 1H-pyrazole derivatives as EGFR inhibitors. | nih.govresearchgate.net |

| Molecular Docking | To predict the preferred orientation and binding affinity of a molecule when bound to a target protein. | Docking studies of pyrazole derivatives to identify potential inhibitors of VEGFR-2, Aurora A, and CDK2 kinases. | researchgate.net |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups responsible for a compound's biological activity. | Use of 3D-QSAR based pharmacophore modeling to discover new pyrazole derivatives with anti-tubercular activity. | mdpi.com |

| ADME/T Prediction | To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of compounds. | In silico evaluation of the pharmacokinetic profiles of newly designed pyrazole derivatives to ensure drug-likeness. | nih.govmdpi.com |

| Database Mining | To analyze large chemical and biological databases to identify trends and structure-target relationships. | Analysis of the Reaxys database to confirm the pyrazole scaffold as a privileged structure for protein kinase targets. | researchgate.net |

By integrating these data mining and cheminformatics approaches, researchers can accelerate the discovery-and-design cycle. A workflow might begin with a broad virtual screen of a pyrazole library, followed by the selection of hits for synthesis. A QSAR model could then be developed from the initial screening results to design a second, more focused library of compounds with predicted high activity, which could be synthesized from a key intermediate like this compound. This iterative process of computational analysis and chemical synthesis significantly enhances the efficiency of developing novel and effective pyrazole-based compounds for medicine and agriculture. nih.govacs.org

Applications in Agrochemical Sciences

Development of Pyrazole-based Fungicides

The development of fungicides based on the pyrazole (B372694) scaffold, particularly pyrazole-4-carboxamides, has become a major focus in agrochemical research. acs.orgacs.org These compounds often target the enzyme succinate (B1194679) dehydrogenase (SDH), acting as SDH inhibitors (SDHIs). nih.govnih.gov The pyrazole ring serves as an effective polar moiety in the common structure of SDHIs. acs.org In fact, approximately half of the commercial SDHI fungicides feature a pyrazole-4-carboxamide fragment, demonstrating the success of this chemical class. acs.org The commercial fungicides Bixafen and Fluxapyroxad, for instance, both contain a difluoromethyl-substituted pyrazole acid as a core building block. cabidigitallibrary.org

The design of new pyrazole-based fungicides is driven by several strategic approaches aimed at enhancing efficacy and overcoming resistance. A primary strategy involves using the structures of highly active existing fungicides, such as Fluxapyroxad, as a template for designing new derivatives. nih.govresearchgate.net This approach, combined with principles like bioisosterism—where one atom or group is replaced by another with similar properties—has led to novel compounds with potent fungicidal activity. nih.gov For example, researchers have successfully designed new active molecules by replacing a carbon atom with a nitrogen atom in the aniline (B41778) portion of the molecule. nih.gov

Another key design rationale is based on understanding the molecular interactions between the fungicide and its target protein, SDH. nih.gov By studying the binding mode of existing fungicides like Pydiflumetofen, scientists can rationally introduce new functional groups or modify the molecular scaffold to improve binding affinity and, consequently, biological activity. nih.gov Strategies such as "scaffold hopping," where the core molecular structure is replaced by a functionally equivalent one, and the incorporation of different fungicidal moieties into the pyrazole backbone are also employed to discover compounds with enhanced or broader activity spectra. nih.govacs.orgacs.org

Derivatives of pyrazole, including those conceptually related to 5-chloro-3-(difluoromethyl)-1H-pyrazole, have been extensively tested against a range of economically important plant pathogenic fungi. These studies consistently demonstrate the potent and often broad-spectrum activity of this class of compounds.

The primary method for evaluating the intrinsic efficacy of new fungicidal compounds is the in vitro mycelial growth inhibition assay. nih.gov This technique measures the ability of a compound to halt the growth of a target fungus on a nutrient medium. The results are typically expressed as the EC₅₀ value, which is the concentration of the compound required to inhibit fungal growth by 50%.